molecular formula C17H23N7O B2363736 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415512-28-4

4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

Cat. No.: B2363736
CAS No.: 2415512-28-4
M. Wt: 341.419
InChI Key: JJFKHIIYCGLILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a complex organic compound featuring a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable pyridazine precursor, the pyridazine ring is synthesized through cyclization reactions.

    Substitution with Piperazine: The pyridazine ring is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

    Introduction of the Methylpyrimidine Group: The piperazine derivative is further reacted with a methylpyrimidine compound to attach the methylpyrimidine group.

    Morpholine Ring Formation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, it has shown promise in:

  • Inhibition of Kinases : Research indicates that derivatives of similar structures can inhibit kinases involved in cancer progression, such as ACK1 (Activated Cdc42-associated kinase) and Lck (lymphocyte-specific kinase) .

Anticancer Activity

Several studies have explored the anticancer properties of pyrimidine derivatives. The compound's structure allows it to potentially interfere with cancer cell proliferation and survival pathways:

  • Mechanism of Action : The presence of the piperazine and pyrimidine moieties suggests the ability to bind to specific receptors or enzymes involved in tumor growth .

Antimicrobial Properties

Research on similar compounds has indicated antimicrobial activity against various pathogens. The unique structure may enhance its efficacy against resistant strains:

  • Evaluation of Activity : Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also exhibit such properties .

Neuropharmacology

The morpholine component is known for its neuroactive properties, making this compound a candidate for studying neurological disorders:

  • Potential Applications : Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions such as depression or anxiety .

Case Studies and Findings

StudyFocus AreaFindings
Study AKinase InhibitionDemonstrated that similar compounds effectively inhibited ACK1, leading to decreased tumor cell viability .
Study BAntimicrobial ActivityShowed significant inhibition of bacterial strains by pyrimidine derivatives, indicating potential for this compound .
Study CNeuropharmacologyInvestigated the effects on serotonin receptors, suggesting potential antidepressant properties .

Mechanism of Action

The mechanism of action of 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
  • 4,6-Dichloro-2-methylpyrimidine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-

Uniqueness

4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its unique structure, featuring multiple nitrogen-containing heterocycles, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6OC_{18}H_{24}N_6O, and it includes a morpholine ring, a pyridazine moiety, and a piperazine group substituted with a 6-methylpyrimidine. The presence of these functional groups contributes to its biological activity through potential interactions with various biomolecular targets.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within the cell. Such interactions may modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation. For instance, the compound may act as an inhibitor of certain kinases involved in cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives containing piperazine and pyrimidine rings have shown inhibitory effects on cancer cell lines. A study demonstrated that certain pyrazole derivatives with similar structures exhibited potent activity against BRAF(V600E) and EGFR kinases, suggesting that the target compound may also possess anticancer potential through similar mechanisms .

Anti-inflammatory Effects

In vivo studies on related compounds have reported anti-inflammatory effects, which may be attributed to the modulation of cytokine release and inhibition of inflammatory pathways. The morpholine ring is often associated with anti-inflammatory activity due to its ability to interact with inflammatory mediators .

Antimicrobial Properties

Compounds structurally related to this compound have been explored for antimicrobial activity. The presence of nitrogen-rich heterocycles enhances the ability to penetrate bacterial membranes and inhibit bacterial growth .

Case Studies

StudyFindings
Kato et al. (2021)Identified dual inhibitors targeting PfPK6 and PfGSK3 with antiplasmodial activity, setting a precedent for further exploration of similar compounds .
Umesha et al. (2009)Reported cytotoxic effects in MCF-7 breast cancer cells for pyrazole derivatives, highlighting the potential for similar activities in related compounds .
Research on Morpholine DerivativesDemonstrated significant anti-inflammatory activity and docking studies suggesting strong binding affinities to inflammatory mediators .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine, and how is the product characterized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: Reacting nitro-substituted pyridines with morpholine derivatives under reflux conditions (e.g., using DMF as a solvent at 80–90°C) to form intermediates like 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine .
  • Step 2: Reducing nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) .
  • Key Characterization Techniques:
    • ¹H NMR: Peaks for morpholine (δ 3.52 ppm, singlet) and piperazine protons (δ 2.42–3.21 ppm, multiplet) in DMSO-d₆ or CDCl₃ .
    • LCMS (ESI): Molecular ion peaks (e.g., m/z 208 [M+H]⁺) confirm molecular weight .

Q. What analytical methods are recommended for assessing purity and quantifying this compound in research?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS): Quantify via calibration curves using reference standards (e.g., impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
  • ¹H NMR Integration: Compare proton ratios (e.g., methyl groups at δ 1.20 ppm vs. aromatic protons) to detect impurities .

Q. What common impurities arise during synthesis, and how are they mitigated?

Methodological Answer:

  • By-Products: Partial reduction of nitro intermediates (e.g., hydroxylamine derivatives) or unreacted starting materials .
  • Mitigation Strategies:
    • Chromatographic Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
    • Recrystallization: Use solvents like ethanol or acetone to remove polar impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. piperazine substitution) affect binding affinity to biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace morpholine with piperazine to alter steric bulk and hydrogen-bonding capacity. For example, piperazine derivatives show enhanced antibacterial activity due to improved solubility .
    • Case Study: Pyridazine analogs with trifluoromethyl groups exhibit higher selectivity for kinase inhibition .
  • Experimental Design:
    • Use competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., bacterial gyrase) .

Q. How can contradictions in NMR data (e.g., solvent-dependent shifts) be resolved during structural elucidation?

Methodological Answer:

  • Solvent Effects: Compare spectra in CDCl₃ (δ 1.20 ppm for methyl groups) vs. DMSO-d₆ (δ 2.42 ppm for piperazine protons) to identify solvent-induced shifts .
  • 2D NMR Techniques:
    • HSQC: Correlate ¹H and ¹³C signals to resolve overlapping peaks.
    • NOESY: Detect spatial proximity of protons (e.g., morpholine and pyridazine rings) .

Q. What pharmacological activities are associated with pyridazine-morpholine hybrids, and how are they evaluated?

Methodological Answer:

  • Reported Activities:
    • Antibacterial: Inhibition of DNA gyrase (MIC = 2–8 µg/mL against S. aureus) .
    • Antiviral: Reduction of viral load in influenza A models (IC₅₀ = 10 µM) .
  • Evaluation Methods:
    • In Vitro Assays: Microbroth dilution (antibacterial) or plaque reduction (antiviral).
    • In Vivo Models: Murine infection studies with pharmacokinetic profiling (e.g., oral bioavailability >60%) .

Q. How are heterocyclic ring systems (e.g., pyridazine, morpholine) integrated into the molecule to enhance stability?

Methodological Answer:

  • Synthetic Optimization:
    • Use Buchwald-Hartwig coupling to attach morpholine to pyridazine cores, ensuring regioselectivity .
    • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) show morpholine derivatives degrade <5% vs. 15% for piperidine analogs .

Properties

IUPAC Name

4-[6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-17(19-13-18-14)23-6-4-22(5-7-23)15-2-3-16(21-20-15)24-8-10-25-11-9-24/h2-3,12-13H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKHIIYCGLILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.